

Application Note: Biological Characterization of 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine

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Compound of Interest

Compound Name: 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine

Cat. No.: B15055332

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Executive Summary & Compound Rationale

4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine is a synthetic morpholine derivative structurally analogous to Viloxazine and Reboxetine. Its core scaffold—a 2-substituted morpholine ether linked to an aromatic ring—places it firmly within the pharmacophore class of Monoamine Reuptake Inhibitors (MRIs), specifically targeting the Norepinephrine Transporter (NET).

However, the specific substitution pattern (N-ethylation and an ortho-nitro group) introduces distinct physicochemical properties that necessitate a dual-pathway screening approach:

- **CNS Activity (Primary):** The morpholine ether scaffold suggests high affinity for monoamine transporters. The electron-withdrawing nitro group may alter the electrostatic potential of the aromatic ring, potentially influencing binding kinetics compared to the ethoxy group of Viloxazine.
- **Antimicrobial Activity (Secondary):** Nitro-aromatic morpholine derivatives are frequently explored for antimicrobial efficacy. The nitro group can act as a "warhead" for nitroreductase-mediated activation in bacterial systems.

This application note details the validated protocols for characterizing this compound's biological profile, focusing on NET inhibition potency, antimicrobial susceptibility, and metabolic stability.

Physicochemical Profile (Predicted)

Property	Value (Predicted)	Significance
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₄	Core composition.
Molecular Weight	~266.3 g/mol	Optimal for CNS penetration (<500 Da).
LogP	-2.1 - 2.5	Lipophilic enough for BBB penetration; N-ethyl adds lipophilicity vs. Viloxazine.
pKa (Basic N)	~7.5 - 8.5	Predominantly ionized at physiological pH, critical for transporter binding.
H-Bond Donors	0	No free NH/OH (tertiary amine); improves membrane permeability.
H-Bond Acceptors	5	Nitro group adds acceptors; may influence solubility.

Protocol A: Monoamine Transporter Uptake Inhibition (NET/SERT/DAT)

Rationale

Given the structural homology to Viloxazine (a selective NET inhibitor), the primary assay quantifies the compound's ability to inhibit the reuptake of Norepinephrine (NE), Serotonin (5-HT), and Dopamine (DA). This establishes its selectivity profile.

Materials

- Cell Lines: HEK-293 or CHO cells stably expressing human NET (hNET), hSERT, or hDAT.

- Radioligands: [³H]-Norepinephrine, [³H]-Serotonin, [³H]-Dopamine.
- Reference Standards: Viloxazine (NET), Fluoxetine (SERT), GBR-12909 (DAT).
- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

Experimental Workflow

- Cell Seeding:
 - Plate cells in 96-well ScintiPlate® (scintillant-coated) or standard tissue culture plates at cells/well.
 - Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Preparation:
 - Dissolve **4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine** in 100% DMSO to create a 10 mM stock.
 - Prepare serial dilutions (10 concentrations, range: 1 nM to 10 μM) in KRH buffer. Final DMSO concentration must be <0.1%.
- Uptake Reaction:
 - Remove culture medium and wash cells twice with warm KRH buffer.
 - Pre-incubate cells with 50 μL of the test compound (or vehicle) for 10 minutes at 37°C.
 - Initiate uptake by adding 50 μL of the respective [³H]-radioligand (final concentration ~20-50 nM).
 - Incubate for 10 minutes (NET/DAT) or 15 minutes (SERT) at 37°C. Note: Keep incubation time short to measure initial velocity.
- Termination & Reading:
 - Rapidly aspirate the reaction mix.

- Wash cells 3x with ice-cold KRH buffer to stop transport.
- For ScintiPlate: Add scintillation cocktail directly and count in a MicroBeta counter.
- For Standard Plates: Lyse cells with 0.1 N NaOH, transfer to vials, add cocktail, and count via Liquid Scintillation Counting (LSC).

Data Analysis

Calculate the percent inhibition relative to the vehicle control (0% inhibition) and a non-specific binding control (100% inhibition, e.g., 10 μ M Desipramine). Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Workflow Diagram



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Figure 1: Workflow for the high-throughput Monoamine Transporter Uptake Assay.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Rationale

Morpholine derivatives, particularly those with nitro-aromatic substituents, often exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or via nitro-reduction toxicity. This assay determines the Minimum Inhibitory Concentration (MIC) against standard pathogens.

Materials

- Strains: *S. aureus* (ATCC 29213), *E. coli* (ATCC 25922), *P. aeruginosa* (ATCC 27853).
- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

- Detection: Resazurin (Alamar Blue) or Optical Density ().

Experimental Workflow (CLSI Guidelines)

- Inoculum Preparation:
 - Prepare a bacterial suspension from fresh colonies to a turbidity equivalent to a 0.5 McFarland standard (~ CFU/mL).
 - Dilute 1:100 in CAMHB to achieve ~ CFU/mL.
- Plate Setup:
 - Use a 96-well round-bottom plate.
 - Add 100 μ L of CAMHB containing serial dilutions of **4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine** (Range: 0.5 – 256 μ g/mL).
 - Include Positive Control (Ciprofloxacin) and Negative Control (Sterile Media).
- Inoculation:
 - Add 100 μ L of the diluted bacterial suspension to each well (Final volume: 200 μ L; Final inoculum: ~ CFU/mL).
- Incubation:
 - Incubate at $35 \pm 2^\circ\text{C}$ for 16–20 hours (ambient air).
- Readout:

- Visual: Identify the lowest concentration with no visible growth (turbidity).
- Resazurin: Add 20 μ L of 0.01% Resazurin solution. Incubate for 1–2 hours. A color change from Blue (oxidized) to Pink (reduced) indicates viable growth. The MIC is the lowest concentration remaining Blue.

Protocol C: Metabolic Stability (Liver Microsomes)

Rationale

The N-ethyl group is a likely site for metabolic dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4). The nitro group may also undergo reduction. This assay predicts the compound's in vivo half-life.

Experimental Workflow

- Reaction Mix:
 - Test Compound: 1 μ M final concentration.
 - Microsomes: Human Liver Microsomes (HLM), 0.5 mg protein/mL.
 - Buffer: 100 mM Potassium Phosphate (pH 7.4).
- Initiation:
 - Pre-incubate mixture at 37°C for 5 minutes.
 - Initiate reaction by adding NADPH (1 mM final).
- Sampling:
 - Remove aliquots (50 μ L) at
minutes.
 - Quench immediately in 150 μ L ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

- Analysis:
 - Centrifuge (4000 rpm, 20 min) to pellet protein.
 - Analyze supernatant via LC-MS/MS.
 - Monitor the parent ion
 - .
 - Look for metabolites:
 - N-deethylation: Loss of 28 Da ().
 - Nitro-reduction: Conversion of to (Loss of 30 Da, Gain of 2H Net change -14 Da?). Correction: (46) (16). Mass shift: -30 Da.

Stability Calculation

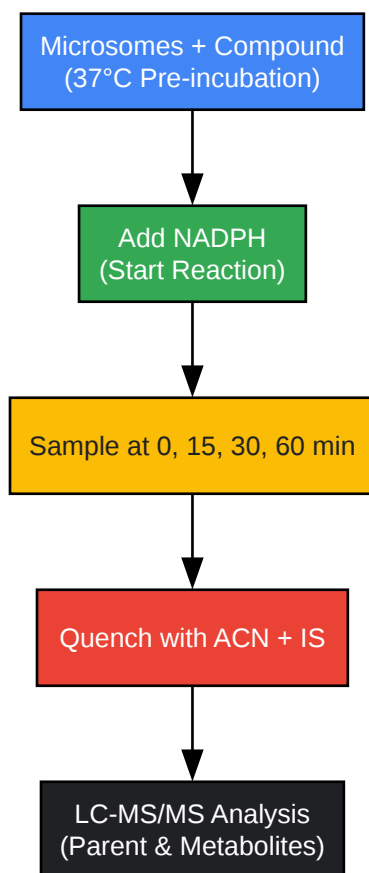
Plot

vs. time. The slope

determines the half-life (

) and Intrinsic Clearance (

).



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Figure 2: Microsomal Stability Assay Workflow.

References

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